1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole
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Overview
Description
1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-chloro-4-fluorophenyl group and a cyclopropyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl chloride and cyclopropylamine.
Formation of the Triazole Ring: The key step involves the cycloaddition reaction between the azide derivative of 2-chloro-4-fluorobenzyl chloride and cyclopropylamine, forming the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often referred to as the Huisgen cycloaddition or "click chemistry".
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide: This compound has a similar triazole core but different substituents, leading to variations in biological activity and chemical properties.
1,3-imidazole and 1,3-thiazole derivatives: These compounds share the heterocyclic nature but differ in the number and position of nitrogen atoms, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-11-5-10(14)4-3-9(11)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILSESYIOCHCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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